molecular formula C21H18F2N2O4S2 B2866092 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951460-55-2

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2866092
CAS No.: 951460-55-2
M. Wt: 464.5
InChI Key: SKAJMJDRQXCILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with two fluorinated aromatic sulfonyl groups. Its structure includes a 1,2,3,4-tetrahydroquinoline scaffold linked to a 4-fluorophenylsulfonyl group at position 1 and a 4-fluorobenzenesulfonamide moiety at position 5. The dual fluorination likely enhances metabolic stability and binding affinity to biological targets, particularly nuclear receptors like RORγ (retinoic acid receptor-related orphan receptor gamma), which are implicated in autoimmune diseases and cancer .

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-4-9-19(10-5-16)30(26,27)24-18-8-3-15-2-1-13-25(21(15)14-18)31(28,29)20-11-6-17(23)7-12-20/h3-12,14,24H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAJMJDRQXCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and fluorination reactions. One common method involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Sulfonylation: The tetrahydroquinoline intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydride

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs share the tetrahydroquinoline-sulfonamide scaffold but vary in substituent patterns, which critically influence activity. Key examples include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Key Substituents Target Activity (IC₅₀/EC₅₀) Reference
4-Fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 4-Fluorobenzenesulfonamide; 4-fluorophenylsulfonyl RORγ inverse agonist*
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 2,4-Difluorobenzenesulfonamide; 4-fluorophenylsulfonyl RORγ (IC₅₀ <1 µM)
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Chloro-fluoro benzamide; 4-fluorophenylsulfonyl RORγ (IC₅₀ <15 µM)
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide Ethoxy-3-fluorobenzenesulfonamide; propylsulfonyl Not reported
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide Acetamide; 4-fluorophenylsulfonyl RORγ (EC₅₀ <30 µM)
SR1078 Non-fluorinated benzylsulfonamide; pyridinyl RORα/γ (IC₅₀ 1–3 µM)

*Inferred from structural similarity to compounds in .

Key Observations:

Fluorination Patterns: The 4-fluoro substitution on both aromatic rings in the target compound likely enhances lipophilicity and receptor binding compared to non-fluorinated analogs like SR1078 (IC₅₀ 1–3 µM). The electron-withdrawing nature of fluorine may stabilize interactions with hydrophobic pockets in RORγ . 2,4-Difluoro substitution (Table 1, row 2) further improves potency (IC₅₀ <1 µM), suggesting that additional fluorine atoms enhance target engagement .

Sulfonamide vs. Benzamide :

  • Replacement of the sulfonamide group with a benzamide (Table 1, row 3) reduces potency (IC₅₀ <15 µM), highlighting the importance of the sulfonamide moiety for high-affinity binding .

Alkyl vs. Aryl Sulfonyl Groups :

  • Substituting the 4-fluorophenylsulfonyl group with a propylsulfonyl moiety (Table 1, row 4) eliminates RORγ activity, as seen in the ethoxy-3-fluoro analog, which lacks reported potency .

Pharmacological Profiles

  • RORγ Potency: Fluorinated sulfonamide derivatives consistently outperform non-fluorinated analogs. For example, the target compound’s structural relative (Table 1, row 2) achieves sub-micromolar IC₅₀ values, making it a lead candidate for autoimmune therapy .
  • Selectivity : Dual fluorination may improve selectivity for RORγ over RORα, as seen in SR1078 (active against both subtypes), whereas chloro-fluoro analogs (Table 1, row 3) show reduced cross-reactivity .

Biological Activity

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H18F2N2O3S
  • IUPAC Name : this compound

This compound features a tetrahydroquinoline core substituted with fluorinated aromatic groups and sulfonamide functionalities. These structural components are crucial for its biological activity.

The biological activity of this compound primarily revolves around its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibitors of this enzyme can modulate physiological processes such as pH regulation and fluid secretion.

Therapeutic Applications

  • Neurological Disorders : The compound has shown promise in modulating dopaminergic tone and normalizing neuroplasticity, which may be beneficial in treating conditions such as addiction and other neuropsychiatric disorders .
  • Anti-inflammatory Effects : Research indicates that related compounds exhibit anti-inflammatory properties by inhibiting phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory pathways. This suggests potential applications in treating asthma and other inflammatory diseases .
  • Behavioral Modulation : Studies have demonstrated that the compound can attenuate nicotine-induced behavioral sensitization in animal models, indicating its potential role in addiction therapy .

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Behavioral Sensitization4-FBS significantly reduced locomotor activity induced by nicotine in mice.
Inflammatory ResponseSelective PDE4 inhibitors derived from similar structures showed significant anti-inflammatory effects in vivo.
Autoimmune DiseasesDerivatives exhibited improved bioavailability and therapeutic effects in mouse models of rheumatoid arthritis.

Detailed Research Insights

  • A study investigated the effects of 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS) on nicotine-induced behavioral sensitization. Mice treated with varying doses showed a significant reduction in locomotor activity compared to controls, with the highest dose (60 mg/kg) leading to decreased adenosine levels in the striatum .
  • Another research highlighted the development of selective PDE4 inhibitors that demonstrated efficacy in reducing airway hyperreactivity in asthmatic models, suggesting a pathway for therapeutic development using compounds similar to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.